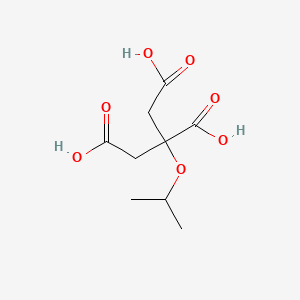
Citric acid isopropyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citric acid isopropyl ether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is derived from citric acid, a naturally occurring weak organic acid found in citrus fruits, and isopropyl alcohol, a common solvent and disinfectant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including citric acid isopropyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion is derived from citric acid, and the alkyl halide is isopropyl bromide or chloride. The reaction typically occurs in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis using continuous flow reactors to ensure efficient mixing and reaction of the reactants. The process may also include purification steps such as distillation or crystallization to obtain the pure ether product.
Analyse Des Réactions Chimiques
Types of Reactions
Citric acid isopropyl ether can undergo several types of chemical reactions, including:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Oxidation: Ethers are generally resistant to oxidation, but under certain conditions, they can be oxidized to form peroxides.
Substitution: Ethers can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Hydrobromic Acid (HBr): Used for acidic cleavage of ethers.
Hydroiodic Acid (HI): Another reagent for acidic cleavage.
Sodium Hydride (NaH): Used in the preparation of alkoxide ions for Williamson ether synthesis.
Potassium tert-Butoxide (KOtBu): Another strong base used for generating alkoxide ions.
Major Products Formed
Alcohols: Formed during the acidic cleavage of ethers.
Alkyl Halides: Also formed during the acidic cleavage of ethers.
Applications De Recherche Scientifique
Citric acid isopropyl ether has various applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in industrial processes
Mécanisme D'action
The mechanism of action of citric acid isopropyl ether in chemical reactions typically involves the protonation of the ether oxygen, making it a good leaving group. This is followed by nucleophilic attack by a halide ion, leading to the cleavage of the ether bond and formation of an alcohol and an alkyl halide . The specific molecular targets and pathways involved depend on the particular reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Isopropyl Ether: Similar in structure but with an ethyl group instead of a citric acid-derived group.
Methyl tert-Butyl Ether (MTBE): Another ether commonly used as a fuel additive.
Diethyl Ether: A simple ether used as a solvent and anesthetic.
Uniqueness
Citric acid isopropyl ether is unique due to its derivation from citric acid, which imparts specific chemical properties and potential biological activity. Its structure allows for unique interactions in biochemical and industrial applications, distinguishing it from simpler ethers like diethyl ether or methyl tert-butyl ether .
Propriétés
Numéro CAS |
20611-86-3 |
|---|---|
Formule moléculaire |
C9H14O7 |
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
2-propan-2-yloxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C9H14O7/c1-5(2)16-9(8(14)15,3-6(10)11)4-7(12)13/h5H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15) |
Clé InChI |
JIUKDSFSUOIXOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(CC(=O)O)(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


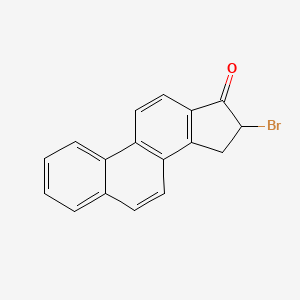
![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)
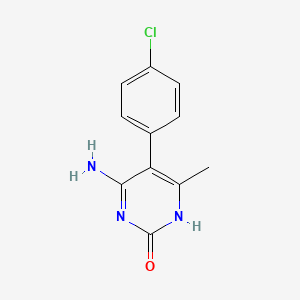
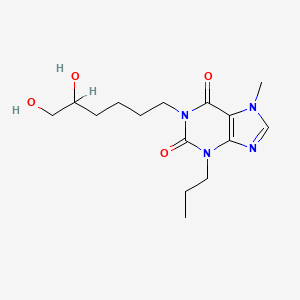
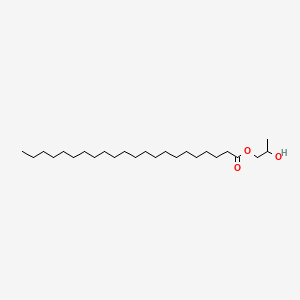
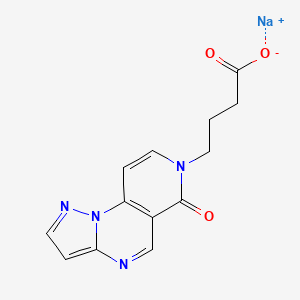
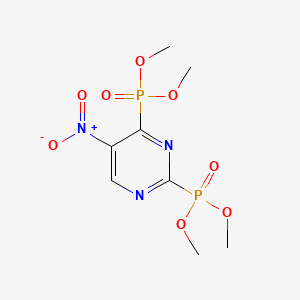
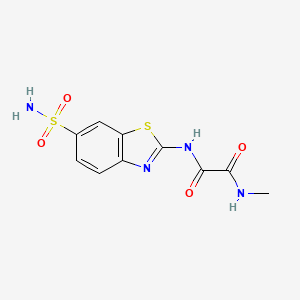

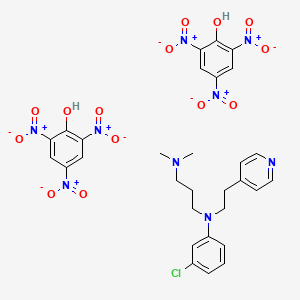

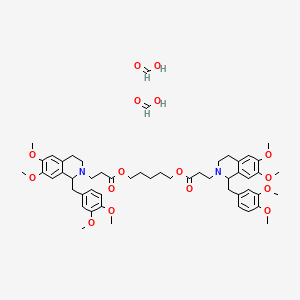
![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)

